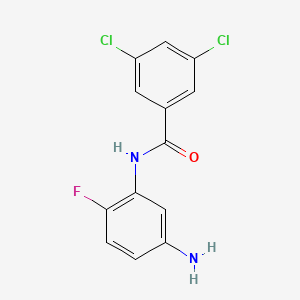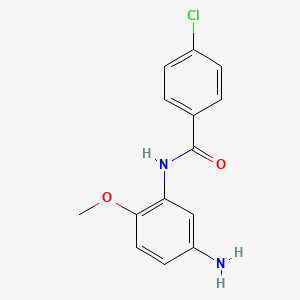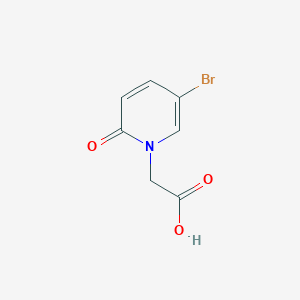![molecular formula C11H10N2O3S2 B1341268 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid CAS No. 332099-91-9](/img/structure/B1341268.png)
2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optoelectronic Applications
Thiazole-based polythiophenes, including compounds with structural elements similar to 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid, have been investigated for their optoelectronic properties. These materials exhibit significant potential in conducting polymers and have applications in optoelectronics due to their optical band gaps and satisfactory switching times, making them suitable for various optical devices (Camurlu & Guven, 2015).
Antimicrobial Applications
Cephalosporins with structural motifs similar to this compound have shown selective activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococci. These findings indicate potential applications in developing new antimicrobial agents targeting resistant bacterial strains (Lin et al., 1995).
Antitumor Applications
Derivatives bearing the 2-(4-aminophenyl)benzothiazole structure, related to this compound, have been synthesized and evaluated for their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of thiazole-containing compounds in cancer therapy (Yurttaş et al., 2015).
Solar Energy Applications
Compounds incorporating 2-(thiophen-2-yl)thiazole as a π-bridge in coumarin sensitizers for dye-sensitized solar cells have shown improved light-harvesting capabilities and photovoltaic performance. This suggests the utility of thiazole-based structures in enhancing the efficiency of solar energy conversion devices (Han et al., 2015).
Anti-Diabetic Applications
Novel bi-heterocyclic compounds synthesized from structures related to this compound were evaluated for their anti-diabetic potential. These compounds showed potent inhibitory potential against α-glucosidase enzyme, indicating their possible use as anti-diabetic agents (Abbasi et al., 2020).
Mécanisme D'action
Target of Action
The primary target of the compound “2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid” is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .
Mode of Action
It is believed to interact with its target, beta-lactamase, and potentially inhibit its function . This could lead to increased susceptibility of bacteria to beta-lactam antibiotics.
Biochemical Pathways
Given its target, it may influence thebeta-lactamase pathway . By inhibiting Beta-lactamase, the compound could prevent the breakdown of beta-lactam antibiotics, thereby enhancing their antibacterial effect.
Pharmacokinetics
Its water solubility at 25 deg c is estimated to be 1737e+004 mg/L , which could potentially impact its bioavailability.
Result of Action
It is believed to inhibit the function of beta-lactamase, potentially enhancing the efficacy of beta-lactam antibiotics .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility could affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact its stability and activity.
Analyse Biochimique
Biochemical Properties
2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with beta-lactamase, an enzyme produced by bacteria that provides resistance to beta-lactam antibiotics . The interaction between this compound and beta-lactamase can inhibit the enzyme’s activity, thereby enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with beta-lactamase involves binding to the enzyme’s active site, thereby preventing the enzyme from hydrolyzing beta-lactam antibiotics . This binding interaction is crucial for the compound’s ability to enhance antibiotic efficacy.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical applications. In laboratory settings, this compound has been shown to maintain its stability under various conditions, although it may degrade over extended periods or under harsh conditions . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including oxidative stress and apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as beta-lactamase and other metabolic enzymes, influencing their activity and the overall metabolic flux within the cell . The compound’s effects on metabolite levels and metabolic pathways are crucial for its biochemical applications, as they determine its impact on cellular function and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate its distribution and accumulation in specific tissues, thereby enhancing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within the cell determines its specific biochemical effects and therapeutic potential.
Propriétés
IUPAC Name |
2-[2-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(5-8-2-1-3-17-8)13-11-12-7(6-18-11)4-10(15)16/h1-3,6H,4-5H2,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZWCTBPGFRYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588399 |
Source


|
| Record name | {2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332099-91-9 |
Source


|
| Record name | {2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

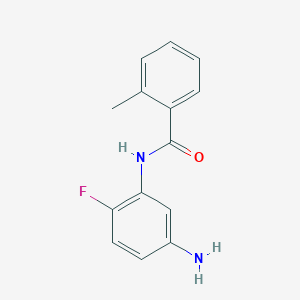


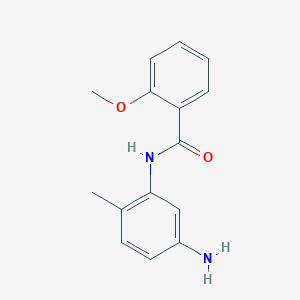
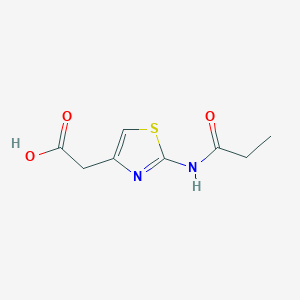


![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)

